molecular formula C15H22ClN3O2S3 B3362806 Arotinolol hydrochloride, (S)- CAS No. 101540-26-5

Arotinolol hydrochloride, (S)-

Cat. No.: B3362806
CAS No.: 101540-26-5
M. Wt: 408.0 g/mol
InChI Key: XXDAXBZYUXLDRD-FVGYRXGTSA-N
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Description

Arotinolol hydrochloride, (S)-, is a pharmaceutical compound that functions as a non-selective beta-adrenergic receptor blocker with additional alpha-adrenergic receptor blocking properties. It is primarily used as an antihypertensive agent and has been studied for its potential in treating essential tremor and other cardiovascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arotinolol hydrochloride involves multiple steps, starting from the reaction of benzyl tert-butylamine with epichlorohydrin in the presence of triethyl benzyl ammonium chloride. This intermediate is then reacted with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst. The final product is obtained by reacting the intermediate with potassium carbonate and potassium iodide, followed by treatment with concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of high-purity arotinolol hydrochloride involves combining ammonolysis and salification steps, followed by direct formation of the hydrochloride salt. The product is then purified by stirring and washing with absolute ethyl alcohol twice, achieving a purity of over 99.95% .

Chemical Reactions Analysis

Types of Reactions: Arotinolol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the beta-adrenergic receptor sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve the use of nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Arotinolol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Arotinolol hydrochloride exerts its effects by binding to beta1-, beta2-, and alpha1-adrenergic receptor sites with high affinity. This binding results in a reduction of cardiac output through beta-blockade and inhibition of the counter-regulatory increase in peripheral resistance via alpha-blockade. The compound also exhibits vasorelaxant activity, primarily mediated by its alpha1-blocking property .

Comparison with Similar Compounds

    Carvedilol: Another non-selective beta-blocker with alpha-blocking properties, used for treating hypertension and heart failure.

    Labetalol: A mixed alpha/beta-blocker used for managing high blood pressure.

    Propranolol: A non-selective beta-blocker without significant alpha-blocking activity, used for treating hypertension, anxiety, and migraines.

Uniqueness: Arotinolol hydrochloride is unique due to its dual alpha and beta-adrenergic receptor blocking properties, which provide a comprehensive approach to managing cardiovascular conditions. Its additional beta3-adrenergic receptor agonist activity further distinguishes it from other beta-blockers .

Properties

IUPAC Name

5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDAXBZYUXLDRD-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101540-26-5
Record name Arotinolol hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101540265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AROTINOLOL HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX47K0HTP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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